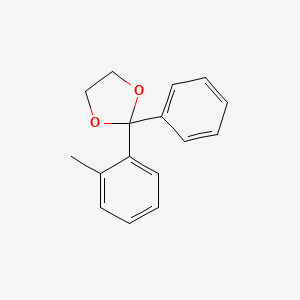

2-Phenyl-2-(o-tolyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

24109-94-2 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-(2-methylphenyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C16H16O2/c1-13-7-5-6-10-15(13)16(17-11-12-18-16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |

InChI Key |

FPDVOUSXXMREAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(OCCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Phenyl 2 O Tolyl 1,3 Dioxolane Derivatives

Reactivity of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring, a cyclic acetal (B89532), is susceptible to a variety of reactions that involve cleavage of its carbon-oxygen bonds.

Ring-Opening Reactions and Hydrolysis

The hydrolysis of 1,3-dioxolanes, including 2-phenyl-2-(o-tolyl)-1,3-dioxolane, is a well-studied process that typically occurs under acidic conditions. The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals involves a two-step process. The first step is the protonation of one of the oxygen atoms, followed by the cleavage of the carbon-oxygen bond to form a carbocation intermediate. This intermediate is then attacked by water to form a hemiacetal, which subsequently breaks down to the corresponding ketone and diol. libretexts.orgrsc.org

For this compound, this would result in the formation of 2-phenyl(o-tolyl)methanone and ethylene (B1197577) glycol. The stability of the carbocation intermediate plays a crucial role in the rate of hydrolysis. In this specific case, the carbocation would be stabilized by the two aromatic rings.

Studies on related 2-phenyl-1,3-dioxane (B8809928) derivatives have shown that the hydrolysis can be catalyzed by hydronium ions. lookchem.com Furthermore, the presence of phenolic substituents on the phenyl ring can lead to a hydrolytic reaction that is independent of external hydronium ions, suggesting intramolecular catalysis. lookchem.com While this compound does not have a phenolic substituent, this highlights the influence of substituents on the hydrolysis mechanism.

The table below summarizes the expected products from the hydrolysis of this compound.

| Reactant | Conditions | Products |

| This compound | Acidic (e.g., HClO4 in dioxane-water) | 2-Phenyl(o-tolyl)methanone, Ethylene glycol |

Transacetalization and Related Exchange Reactions

Transacetalization is a reaction where an acetal reacts with an alcohol to form a new acetal and a new alcohol. This reaction is also typically acid-catalyzed and proceeds through a similar carbocation intermediate as hydrolysis. In the context of this compound, reaction with a different diol could lead to the formation of a new dioxolane or a dioxane, depending on the diol used.

Behavior under Oxidative Conditions

The 1,3-dioxolane ring is generally stable to many oxidizing agents. However, under certain conditions, oxidation can occur. For instance, the reduction of related nitro-substituted dioxolanes has been studied, which can lead to the formation of azoxy compounds. mdpi.com While this is a reduction of a substituent on the phenyl ring, it demonstrates that the dioxolane ring can remain intact under specific redox conditions.

Transformations Involving the 2-Phenyl and 2-(o-tolyl) Substituents

The phenyl and o-tolyl groups attached to the C2 position of the dioxolane ring are also sites of reactivity.

Radical Functionalization at the 2-Position via Hydrogen Atom Transfer (HAT)

The hydrogen atom at the 2-position of the dioxolane ring is benzylic and is susceptible to abstraction by radical species through a Hydrogen Atom Transfer (HAT) process. mdpi.com This generates a dioxolan-2-yl radical, which can then participate in various C-C bond-forming reactions. acs.orgnih.gov

HAT is a fundamental process in which a hydrogen atom (a proton and an electron) is transferred in a single step. mdpi.com The driving force for this reaction is often the formation of a more stable radical. In the case of this compound, the resulting radical is stabilized by the adjacent oxygen atoms and the two aromatic rings.

Photocatalysis is a common method for initiating HAT reactions. acs.orgnih.gov A photocatalyst, upon absorbing light, can become a potent hydrogen abstractor, initiating the radical chain reaction. The generated dioxolanyl radical can then add to electron-deficient olefins, such as α,β-unsaturated ketones or aldehydes, to form a new C-C bond. acs.org This strategy has been used to introduce masked formyl groups into organic molecules. acs.org

The table below outlines the key steps in the radical functionalization of this compound via HAT.

| Step | Description |

| Initiation | A photocatalyst or other radical initiator abstracts the hydrogen atom from the 2-position of the dioxolane ring. |

| Radical Formation | A stabilized 2-phenyl-2-(o-tolyl)-1,3-dioxolan-2-yl radical is formed. |

| Propagation | The radical adds to an unsaturated substrate (e.g., an alkene or alkyne). |

| Termination | The resulting radical adduct is quenched to form the final product. |

Electrophilic and Nucleophilic Reactions of the Aromatic Moieties

The phenyl and o-tolyl rings of this compound can undergo typical electrophilic aromatic substitution reactions. The dioxolane group itself is an ortho, para-directing group, although its activating or deactivating nature can be influenced by the reaction conditions. Electrophiles will preferentially attack the positions ortho and para to the point of attachment of the dioxolane ring on both the phenyl and o-tolyl rings. However, the steric hindrance from the o-tolyl group might influence the regioselectivity of the substitution on that ring.

Nucleophilic aromatic substitution (SNAr) on the aromatic rings is also a possibility, particularly if the rings are activated by strongly electron-withdrawing groups. libretexts.orgnih.gov In the absence of such groups, SNAr reactions are generally difficult. The mechanism typically involves the formation of a Meisenheimer complex, a negatively charged intermediate. libretexts.orgsemanticscholar.org

The following table provides examples of potential electrophilic and nucleophilic aromatic substitution reactions.

| Reaction Type | Reagents | Potential Products |

| Electrophilic Aromatic Substitution (Nitration) | HNO3, H2SO4 | Nitro-substituted derivatives of this compound |

| Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl-substituted derivatives of this compound |

| Nucleophilic Aromatic Substitution (with activating groups) | Nucleophile (e.g., RO-), with nitro groups on the aromatic rings | Substitution of the nitro group by the nucleophile |

Intramolecular Rearrangement Processes and Their Influence on Product Distribution

Intramolecular rearrangements in 2,2-diaryl-1,3-dioxolane systems, such as a potential migratory shift of one aryl group (e.g., benzyl (B1604629) to o-tolyl or vice-versa), are of significant mechanistic interest. Such rearrangements would likely proceed through cationic intermediates, potentially induced by acidic conditions or photochemical activation. The stability of the resulting carbocation, influenced by the electronic and steric properties of the phenyl and o-tolyl substituents, would be a key determinant in the product distribution.

A hypothetical rearrangement could be initiated by protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a tertiary carbocation stabilized by the two aryl groups. A 1,2-aryl shift could then occur, leading to an isomeric carbocation, which upon ring-closure would yield a rearranged dioxolane. The relative migratory aptitude of the phenyl versus the o-tolyl group would dictate the equilibrium of such a process. Generally, aryl groups with electron-donating substituents are better migratory groups. The methyl group on the o-tolyl substituent, being weakly electron-donating, might slightly enhance its migratory aptitude compared to the unsubstituted phenyl group. However, steric hindrance from the ortho-methyl group could also play a significant role in the transition state of the migration, potentially disfavoring the rearrangement. Without specific experimental studies on this compound, the exact influence of these competing factors on the product distribution remains a topic for further investigation.

Elucidation of Reaction Mechanisms

Acid-Catalyzed Ketalization Mechanisms

The formation of this compound is a classic example of an acid-catalyzed ketalization reaction. thieme-connect.deorganic-chemistry.org The mechanism involves the reaction of 2-phenyl-o-tolyl ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. prepchem.com

The established mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original ether oxygens.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Ring Closure: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, closing the five-membered ring.

Deprotonation: The final step is the deprotonation of the remaining oxonium ion to regenerate the acid catalyst and yield the this compound product.

The reversible nature of this reaction requires the removal of water, often by azeotropic distillation with a solvent like toluene (B28343), to drive the equilibrium towards the formation of the ketal. prepchem.com

Radical Chain Propagation Pathways

Reactions involving the 1,3-dioxolane ring can also proceed through radical mechanisms, particularly when initiated by light or radical initiators. nsf.gov For this compound, a radical reaction could be initiated by the abstraction of a hydrogen atom from the ethylene glycol backbone of the dioxolane ring. However, a more likely pathway, given the stability of the potential radical intermediates, would involve the C2-position if a suitable precursor existed to generate a radical at this center.

A general radical chain propagation for a dioxolane derivative might involve the following steps:

Initiation: A radical initiator (e.g., from the decomposition of a peroxide) abstracts a hydrogen atom from the dioxolane ring, forming a dioxolanyl radical.

Propagation:

The dioxolanyl radical can add to an unsaturated molecule (e.g., an alkene or alkyne), generating a new radical adduct.

This new radical can then abstract a hydrogen atom from another molecule of the dioxolane, propagating the chain.

In the specific case of this compound, the stability of the radical would be significantly influenced by the two aryl groups at the C2 position. However, without a readily abstractable hydrogen at C2, radical reactions are more likely to occur at the C4 or C5 positions of the dioxolane ring. Detailed studies, for instance using electron paramagnetic resonance (EPR) spectroscopy, would be necessary to identify the specific radical intermediates and elucidate the dominant propagation pathways.

Metal-Mediated Catalytic Cycles

While specific metal-mediated catalytic cycles involving this compound are not prominently documented, related structures such as 2-aryl-1,3-dithianes (the sulfur analogs) undergo palladium-catalyzed cross-coupling reactions. brynmawr.edu This suggests that under appropriate conditions, the C-H bond at the C2 position of a related 2-aryl-1,3-dioxolane could potentially be activated.

A hypothetical catalytic cycle for a cross-coupling reaction could involve:

C-H Activation/Deprotonation: A metal complex, possibly in the presence of a base, could facilitate the deprotonation of a C-H bond, likely at an aryl ring, to form a metalated intermediate. Given the presence of two different aryl rings, the regioselectivity of this step would be crucial.

Oxidative Addition: The metal center would then undergo oxidative addition with an aryl halide.

Reductive Elimination: The final step would be the reductive elimination of the cross-coupled product, regenerating the active catalyst.

Alternatively, metal catalysts are known to mediate the hydrolysis of acetals and ketals. Such a process would likely involve the Lewis acidic metal center coordinating to one of the dioxolane oxygens, thereby activating the C2 carbon towards nucleophilic attack by water. The efficiency and mechanism would depend on the nature of the metal and the reaction conditions.

Analysis of Transition States and Intermediates

The analysis of transition states and intermediates in reactions of this compound is crucial for a complete mechanistic understanding. For instance, in acid-catalyzed hydrolysis, the key intermediate is the tertiary carbocation formed upon ring opening. The stability of this carbocation is enhanced by resonance delocalization into both the phenyl and o-tolyl rings. Computational studies on related diaryl systems could provide quantitative insights into the geometry and energy of this intermediate and the transition states leading to its formation and subsequent reaction with water. diva-portal.org

The relative stability of the potential intermediates would be governed by:

Electronic Effects: The electron-donating methyl group on the o-tolyl ring would provide additional stabilization to a positive charge compared to the unsubstituted phenyl ring.

Steric Effects: The ortho-methyl group introduces steric bulk, which could influence the preferred conformation of the carbocation intermediate and the transition states. For example, it might affect the planarity of the carbocation and the angle of nucleophilic attack.

The table below summarizes the key reactive intermediates that could be involved in the different reaction types discussed.

| Reaction Type | Key Intermediate(s) | Influencing Factors |

| Intramolecular Rearrangement | Tertiary Carbocation, Bridged Cation | Electronic and steric effects of aryl groups, migratory aptitude. |

| Acid-Catalyzed Ketalization | Hemiacetal, Oxocarbenium Ion | Electrophilicity of the ketone, nucleophilicity of the diol. |

| Radical Chain Propagation | Dioxolanyl Radical | Stability of the radical, strength of the C-H bonds. |

| Metal-Mediated Catalysis | Organometallic Complex, Carbocation | Nature of the metal, ligand environment, substrate electronics. |

Further experimental and computational studies are necessary to provide a more definitive picture of the transition states and intermediates involved in the rich and varied chemistry of this compound.

Stereochemical Aspects and Chiral Recognition in Dioxolane Systems

Diastereomer Formation and Stereocontrol in 2,2-Disubstituted Dioxolanes

The synthesis of 2,2-disubstituted 1,3-dioxolanes, such as 2-Phenyl-2-(o-tolyl)-1,3-dioxolane, is typically achieved through the acid-catalyzed reaction of a ketone with a 1,2-diol. wikipedia.org When the diol itself contains stereocenters, the reaction can lead to the formation of diastereomers. For instance, the reaction of a ketone with a chiral diol like (2R,3R)-butane-2,3-diol would result in two diastereomeric dioxolanes.

Stereocontrol in these reactions is a significant area of research. The stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine. mdpi.com This process proceeds through a 1,3-dioxolan-2-yl cation intermediate, where the stereochemistry of the starting alkene (cis or trans) dictates the stereospecific formation of the cation, influencing the final diastereoselectivity of the product. mdpi.comnih.gov For example, the reaction of a cis-alkene tends to form a single diastereomer, whereas a trans-alkene can result in a mixture. nih.gov

The diastereoselectivity is influenced by the steric bulk of the nucleophile and any substituents on the dioxolane ring. mdpi.com In the case of styrenes, the stereocontrol exerted by a 4-aryl group is slightly less pronounced than that from 4,5-dialkyl groups. mdpi.com

Table 1: Factors Influencing Diastereoselectivity in Dioxolane Formation

| Factor | Observation | Reference |

|---|---|---|

| Alkene Geometry | Cis-alkenes often lead to a single diastereomer, while trans-alkenes can produce mixtures. | nih.gov |

| Nucleophile Sterics | Bulky nucleophiles can influence the stereochemical outcome of the trapping of the dioxolanyl cation intermediate. | mdpi.com |

| Substituent Effects | The nature of substituents on the dioxolane ring (e.g., aryl vs. alkyl) affects the degree of stereocontrol. | mdpi.com |

Enantioselective Synthesis and Kinetic Resolution Methodologies

Achieving high enantiopurity in chiral dioxolanes is critical for their application in asymmetric synthesis and as chiral auxiliaries. Two primary strategies are employed: enantioselective synthesis and kinetic resolution.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. One method involves the asymmetric 1,3-dipolar cycloaddition between aldehydes and acyclic carbonyl ylides, catalyzed by a chiral binaphthyldiimine-Ni(II) complex. This has been shown to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Another approach is the asymmetric ring opening/cross metathesis of dioxygenated cyclobutenes, which can produce 1,2-anti diols as precursors to chiral dioxolanes with excellent enantioenrichment (89–99% ee). nih.gov

Kinetic Resolution: This technique involves the separation of a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. The kinetic resolution of 1,2-diols, which are precursors to dioxolanes, is a well-established method. nih.gov For example, the highly site- and enantioselective catalytic silylation of 1,2-diols can effectively resolve racemates. nih.gov Similarly, the resolution of diols has been achieved through catalytic asymmetric acetalization, providing a pathway to enantiomerically enriched dioxolanes. acs.org The Steglich esterification, using chiral catalysts, has also been successfully applied to the kinetic resolution of trans-cycloalkane-1,2-diols. nih.gov

Conformational Analysis of the 1,3-Dioxolane (B20135) Ring and its Substituents

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various conformations. The two most discussed conformations are the "envelope" (with C_s symmetry) and the "half-chair" or "twist" (with C_2 symmetry). datapdf.com Unlike six-membered rings like cyclohexane, the energy barrier between these conformations in the 1,3-dioxolane ring is very low, leading to a state of high flexibility known as pseudorotation. acs.orgdatapdf.com

The introduction of substituents on the ring significantly influences the conformational preference. For the parent 1,3-dioxolane, the energy difference between conformers is minimal. However, in substituted dioxolanes, steric interactions between substituents dictate the most stable conformation. datapdf.com In 2,2-disubstituted dioxolanes like this compound, the bulky phenyl and o-tolyl groups will create significant steric strain. The molecule will adopt a conformation that minimizes the gauche interactions and other steric clashes between these aryl groups and the hydrogens on the C4 and C5 positions of the dioxolane ring. The free energy differences between diastereoisomers in substituted dioxolanes are often small, typically in the range of 0.2-0.7 kcal/mol, highlighting the conformational flexibility of the ring system. datapdf.com

Table 2: Conformational Characteristics of the 1,3-Dioxolane Ring

| Conformation | Symmetry | Key Feature | Reference |

|---|---|---|---|

| Envelope | Cs | Four atoms are coplanar, and one is out of the plane. | datapdf.com |

| Half-Chair (Twist) | C2 | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | datapdf.com |

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The defined three-dimensional arrangement of atoms in a chiral dioxolane can directly control the stereochemical outcome of a subsequent reaction. When a chiral molecule, such as an enantiomerically pure dioxolane, undergoes a reaction where the chiral center is not destroyed, its optical activity is typically preserved. lumenlearning.com

The stereochemistry of dioxolanes plays a crucial role in chiral recognition, which is the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound. nih.gov The chiral environment created by the dioxolane can influence transition state energies, leading to stereoselectivity. For example, in reactions involving the cleavage of the dioxolane ring, the stereochemistry at the C2, C4, and C5 positions can direct the approach of reagents, leading to a specific stereoisomer as the product.

Studies on 2-aryl-4,5-dimethyl-1,3-dioxolanes have shown that the chirality of the dioxolane ring is the predominant factor in determining the cholesteric induction in nematic solvents, more so than the conformation of the aryl substituent at the C2 position. nih.gov This demonstrates that the inherent shape and chirality of the ring system are fundamental to its intermolecular interactions and its ability to influence the stereochemistry of its environment. nih.gov If a reaction proceeds via an intermediate where chirality is temporarily lost, a racemic mixture is often the result, unless another chiral agent is present. lumenlearning.com

Computational and Theoretical Studies on 2 Phenyl 2 O Tolyl 1,3 Dioxolane and Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, providing a balance between accuracy and computational cost. It is widely used to study the electronic structure and properties of organic molecules, including dioxolane derivatives. nih.govresearchgate.net DFT methods are employed to optimize molecular geometries, calculate vibrational frequencies, and predict a wide range of chemical properties and reaction dynamics. nih.goviaea.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the orbital with the highest energy containing electrons, acts as a nucleophile or electron donor. libretexts.orgyoutube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electrophile, accepting electron density. libretexts.orgyoutube.com

For a molecule like 2-Phenyl-2-(o-tolyl)-1,3-dioxolane, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the dioxolane ring. The energy and spatial distribution of the HOMO determine the molecule's nucleophilicity and basicity. youtube.com The LUMO's character will be influenced by the antibonding orbitals, particularly those associated with the aromatic rings and the C-O bonds of the dioxolane ring, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net FMO analysis is instrumental in understanding and predicting the outcomes of various reactions, such as cycloadditions and electrophilic additions. wikipedia.orgimperial.ac.uk

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states (TS), and activation energies (Ea). nih.govresearchgate.net For this compound, a key reaction is the acid-catalyzed hydrolysis, which regenerates the parent ketone (o-tolyl phenyl ketone) and ethylene (B1197577) glycol. This process is the reverse of acetal (B89532) formation. chemistrysteps.com

Computational studies can model this reaction pathway step-by-step:

Protonation of one of the dioxolane oxygen atoms.

Cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. acs.org

Nucleophilic attack by a water molecule on the carbocation.

A series of proton transfers to yield a hemiacetal intermediate.

Protonation of the second oxygen atom followed by elimination to yield the final ketone product. chemistrysteps.com

By calculating the energy of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. nih.gov The highest energy barrier along this pathway corresponds to the rate-limiting step of the reaction. researchgate.net DFT calculations can also explore competing pathways, such as those that might occur in photolysis or fragmentation reactions. researchgate.net

Chemical reactions are significantly influenced by the solvent environment. springernature.com Computational chemistry accounts for these effects using either explicit or implicit solvent models. ucsb.edu Explicit models involve including a number of solvent molecules directly in the calculation, which is computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a computationally efficient way to capture the bulk electrostatic effects of the solvent. ucsb.eduprimescholars.com

For reactions involving this compound, such as its hydrolysis, the polarity of the solvent can dramatically affect reaction rates. ucsb.edu DFT calculations incorporating solvent models can predict how the energies of reactants, transition states, and products are stabilized or destabilized by the solvent. nih.gov This is particularly crucial for reactions involving polar or charged intermediates, like the oxocarbenium ion formed during hydrolysis, whose stability is highly dependent on the surrounding medium. springernature.comnih.gov These computational studies allow for a more accurate comparison between theoretical predictions and experimental results conducted in solution. primescholars.com

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. researchgate.net These descriptors are fundamental to developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). researchgate.netresearchgate.net DFT is a common method for calculating these parameters. researchgate.net

Key descriptors include:

HOMO and LUMO energies : As discussed, these are central to reactivity. rasayanjournal.co.in

Ionization Potential (I) and Electron Affinity (A) : These are related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released upon gaining an electron. researchgate.net

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. rasayanjournal.co.in

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Soft molecules are more polarizable and reactive. researchgate.netrasayanjournal.co.in

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. rasayanjournal.co.innih.gov

By calculating these descriptors for this compound and its analogues, researchers can build models that correlate these electronic structure parameters with observed chemical reactivity or biological activity, facilitating the rational design of new compounds with desired properties. researchgate.netnih.gov

| Quantum Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Indicates the molecule's ability to act as an electron donor (nucleophilicity). |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Indicates the molecule's ability to act as an electron acceptor (electrophilicity). |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2. | A measure of the overall electron-attracting tendency. |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron configuration. Calculated as η = (I - A) / 2. | "Hard" molecules have a large HOMO-LUMO gap and are less reactive. "Soft" molecules have a small gap and are more reactive. researchgate.netrasayanjournal.co.in |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η). | Quantifies the global electrophilic nature of a molecule. nih.gov |

Analysis of Stereoelectronic Effects (e.g., Anomeric Effect, Hyperconjugation)

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are critical in understanding the behavior of heterocyclic systems like dioxolanes. The anomeric effect is a primary example, referring to the tendency of an electronegative substituent at the anomeric carbon (the C2 carbon in the dioxolane ring) to prefer an axial orientation over the sterically less hindered equatorial position. numberanalytics.com

Computational Support for Spectroscopic Data Interpretation (e.g., NMR, Mass Spectrometry)

Computational methods are invaluable for interpreting complex spectroscopic data and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a powerful application of DFT. mdpi.comgithub.io Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. nih.govnih.gov These theoretical shielding values can then be converted into chemical shifts and compared directly with experimental spectra. nih.govresearchgate.net This process is crucial for:

Structure Elucidation: Confirming the proposed structure of this compound by matching predicted spectra with experimental data. schrodinger.com

Stereochemical Assignment: Distinguishing between different stereoisomers, as their distinct 3D structures lead to different predicted NMR parameters. github.io

Signal Assignment: Assigning specific signals in a complex experimental spectrum to the correct atoms in the molecule. schrodinger.com

Mass Spectrometry: Computational chemistry can also aid in the interpretation of mass spectra. DFT calculations can be used to predict the fragmentation pathways of a molecule upon ionization in a mass spectrometer. soton.ac.ukdigitellinc.com By calculating the energies of various potential fragment ions, it is possible to determine the most likely fragmentation patterns, which helps in explaining the observed peaks (m/z values) in the experimental spectrum. soton.ac.ukdocbrown.info For this compound, predicted collision cross section (CCS) values for different adducts can also be calculated, providing another layer of data for structural confirmation. uni.lu

| Predicted Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 241.12232 | 153.3 |

| [M+Na]+ | 263.10426 | 160.6 |

| [M+K]+ | 279.07820 | 159.5 |

| [M+NH4]+ | 258.14886 | 171.5 |

| [M-H]- | 239.10776 | 164.4 |

Predicted collision cross section (CCS) values for various adducts of this compound. Data sourced from PubChem. uni.lu

Advanced Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Versatile Building Blocks

While specific, widespread applications of 2-Phenyl-2-(o-tolyl)-1,3-dioxolane as a synthetic intermediate are not extensively documented, its fundamental structure as a ketal suggests its potential as a precursor for various functional group transformations. The cleavage of the dioxolane ring can regenerate the parent ketone, 2-phenyl-o-tolyl ketone, which can then participate in a wide array of subsequent reactions.

Furthermore, the aromatic rings of the phenyl and o-tolyl groups offer sites for electrophilic substitution reactions, allowing for the introduction of new functional groups. This could potentially lead to the synthesis of more complex molecules where the dioxolane moiety serves as a directing or protecting group during these transformations. The stability of the dioxolane ring under certain conditions makes it a reliable component during multi-step synthetic sequences.

Utility as Protecting Groups for Carbonyl Functionalities in Multistep Synthesis

One of the most fundamental roles of dioxolanes in organic chemistry is the protection of carbonyl functionalities, and this compound is a prime example of this application. By converting a ketone or aldehyde to a dioxolane, its reactivity is masked, allowing for chemical modifications to be carried out on other parts of a molecule without affecting the carbonyl group.

The formation of this specific dioxolane from a carbonyl compound and ethylene (B1197577) glycol provides a stable protecting group that is resistant to a variety of reagents, particularly nucleophiles and bases. The steric hindrance provided by the o-tolyl group can influence the rate and selectivity of the protection reaction and may offer different stability profiles compared to less substituted dioxolanes. Deprotection is typically achieved under acidic aqueous conditions, regenerating the original carbonyl compound.

Table 1: Protection and Deprotection Reactions

| Reaction | Reagents and Conditions | Product |

| Protection of 2-phenyl-o-tolyl ketone | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | This compound |

| Deprotection of this compound | Aqueous acid (e.g., HCl, H₂SO₄) | 2-phenyl-o-tolyl ketone |

Development and Application of Dioxolane-Derived Catalytic Ligands in Transition Metal Catalysis

The development of chiral dioxolane-based ligands has been a significant advancement in asymmetric catalysis. While direct applications of this compound itself as a ligand are not prominent, its structural motif is closely related to highly successful ligands like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). TADDOL and its derivatives are readily synthesized from tartaric acid and ketones or aldehydes, and they serve as versatile chiral ligands for a wide range of transition metals, including titanium, zinc, and copper.

These TADDOL-metal complexes have been effectively used as Lewis acids in a variety of enantioselective reactions, such as Diels-Alder reactions, aldol (B89426) additions, and hydrocyanations. The C₂-symmetric backbone of the dioxolane ring in these ligands is crucial for creating a well-defined chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. The specific substituents at the 2-position of the dioxolane ring, such as the phenyl and o-tolyl groups in the compound of interest, can be fine-tuned to modulate the steric and electronic properties of the resulting catalyst, thereby optimizing its activity and selectivity for a particular transformation.

Potential in Polymer Chemistry and Functional Materials

The incorporation of dioxolane moieties into polymer backbones can impart unique properties to the resulting materials. While research specifically detailing the use of this compound in polymer chemistry is limited, the broader class of dioxolane-containing polymers has been explored for various applications. For instance, the ring-opening polymerization of dioxolane itself can lead to poly(ethylene oxide), a widely used polymer.

In the context of functional materials, the introduction of aromatic groups, such as the phenyl and o-tolyl substituents present in this compound, can enhance the thermal stability and modify the mechanical properties of polymers. There is also potential for creating polymers with acid-labile bonds in the backbone by incorporating the dioxolane unit, which could lead to the development of degradable or responsive materials.

Furthermore, the synthesis of perfluorinated polymers often involves monomers with specific functional groups that can be derived from or protected by dioxolane structures. While direct evidence for the use of this compound in this area is not available, its chemical nature makes it a candidate for investigation in the design of novel fluorinated polymers with tailored properties.

Derivatives and Analogues of 2 Phenyl 2 O Tolyl 1,3 Dioxolane

Systematic Structural Modifications of Aromatic Substituents (e.g., halogenation, alkylation)

The phenyl and o-tolyl rings of 2-Phenyl-2-(o-tolyl)-1,3-dioxolane offer prime sites for electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings can be achieved through various established methods. For instance, electrophilic aromatic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can lead to mono- or poly-halogenated derivatives. The directing effects of the existing alkyl and aryl groups will influence the position of substitution. For example, bromination would be expected to occur at the para position of the phenyl group and at positions ortho and para to the methyl group on the tolyl ring. Research on related 2-aryl-N-phenylbenzimidazoles has demonstrated the synthesis of various bromo- and iodo-substituted analogues, providing a procedural basis for similar modifications on the this compound scaffold. mdpi.com

Alkylation: Friedel-Crafts alkylation presents a direct method for introducing alkyl groups onto the aromatic rings. Using an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would likely lead to alkylation at the positions activated by the existing substituents. Such modifications would increase the lipophilicity and steric bulk of the parent compound. Studies on the alkylation of related indole (B1671886) derivatives have shown successful introduction of various alkyl chains, suggesting the feasibility of this approach. nih.gov

A representative table of potential halogenated and alkylated derivatives is presented below, based on established synthetic routes for analogous compounds.

| Derivative Name | Modification | Potential Reagents |

| 2-(4-Chlorophenyl)-2-(o-tolyl)-1,3-dioxolane | Chlorination | NCS, Lewis Acid |

| 2-Phenyl-2-(4-bromo-o-tolyl)-1,3-dioxolane | Bromination | NBS, Catalyst |

| 2-(4-tert-Butylphenyl)-2-(o-tolyl)-1,3-dioxolane | Alkylation | tert-Butyl chloride, AlCl₃ |

| 2-Phenyl-2-(4-ethyl-o-tolyl)-1,3-dioxolane | Alkylation | Ethene, Acid Catalyst |

Exploration of Different Diol Backbones and Ring Sizes

The 1,3-dioxolane (B20135) ring itself is a key target for structural variation. By employing different diols in the initial acetalization reaction with 2-phenyl-o-tolyl ketone, the size and substitution pattern of the heterocyclic ring can be systematically altered.

Furthermore, the use of substituted diols, such as propane-1,2-diol or butane-2,3-diol, would introduce chirality and additional substituents onto the heterocyclic backbone. This would lead to the formation of diastereomeric products with distinct three-dimensional arrangements. The synthesis of 2-methyl-4-phenyl-1,3-dioxolane (B8692464) from 1-phenyl-1,2-ethanediol (B126754) highlights the generation of cis and trans isomers depending on the reaction conditions. google.com

The following table illustrates potential derivatives with modified diol backbones.

| Derivative Name | Diol Used | Ring Size |

| 2-Phenyl-2-(o-tolyl)-1,3-dioxane | Propane-1,3-diol | 6-membered |

| 4-Methyl-2-phenyl-2-(o-tolyl)-1,3-dioxolane | Propane-1,2-diol | 5-membered |

| 4,5-Dimethyl-2-phenyl-2-(o-tolyl)-1,3-dioxolane | Butane-2,3-diol | 5-membered |

| 2-Phenyl-2-(o-tolyl)-1,3-dioxepane | Butane-1,4-diol | 7-membered |

Introduction of Heteroatoms within the Cyclic Acetal (B89532) or Aromatic Rings

The incorporation of heteroatoms other than oxygen into the molecular framework can dramatically alter its chemical and physical properties.

Within the aromatic rings, nitrogen atoms could be introduced by synthesizing the parent ketone from nitrogen-containing precursors, such as a phenylpyridine derivative. This would lead to compounds like 2-(Pyridin-3-yl)-2-(o-tolyl)-1,3-dioxolane. The synthesis of thioflavones and their pyridyl analogs provides insights into the preparation of such heteroaromatic precursors.

Alternatively, the oxygen atoms of the dioxolane ring could be replaced with other heteroatoms. For instance, reaction with a 1,2-dithiol would yield a 1,3-dithiolane (B1216140) derivative. While not directly demonstrated for this compound, the synthesis of 2-dichloromethyl-2-phenyl-1,3-dioxolane from benzaldehyde (B42025) and its subsequent reactions provide a template for exploring such transformations. researchgate.net

A table of potential heteroatom-containing derivatives is shown below.

| Derivative Name | Heteroatom Introduction | Location of Heteroatom |

| 2-(Pyridin-4-yl)-2-(o-tolyl)-1,3-dioxolane | Use of pyridyl precursor | Aromatic Ring |

| 2-Phenyl-2-(o-tolyl)-1,3-dithiolane | Reaction with 1,2-dithiol | Heterocyclic Ring |

| 2-(4-Nitrophenyl)-2-(o-tolyl)-1,3-dioxolane | Nitration of aromatic ring | Aromatic Ring |

Spiro-Dioxolane and Bi-Dioxolane Architectures

More complex molecular architectures can be constructed by forming spirocyclic or bicyclic systems centered around the dioxolane moiety.

Spiro-Dioxolanes: A spiro-dioxolane features a single carbon atom common to two rings. Starting from a ketone precursor that already contains a cyclic system, such as a tetralone derivative, and reacting it with a diol could lead to a spiro-dioxolane. A general strategy for the synthesis of 1,7-dioxaspiro[5.5]undecane systems involves the acid-catalyzed rearrangement of a bicyclic acetal intermediate, which can be formed from a diene diol and a ketone. nih.gov This approach could be adapted to generate spiro-dioxolanes from appropriately functionalized precursors related to 2-phenyl-o-tolyl ketone.

Bi-Dioxolanes: Bi-dioxolane structures contain two dioxolane rings. One potential route to a bi-dioxolane derivative of this compound could involve the dimerization of a precursor containing a reactive functional group. For example, the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was achieved by the reduction of 2-(4-nitrophenyl)-1,3-dioxolane, demonstrating the coupling of two dioxolane-containing units. mdpi.com A similar strategy could be envisioned for derivatives of this compound.

The table below outlines examples of these more complex architectures.

| Architecture | General Structure | Synthetic Precursor Example |

| Spiro-Dioxolane | Spiro[cyclohexane-1,2'- mdpi.comdioxolane] derivative | Cyclic ketone analog of 2-phenyl-o-tolyl ketone |

| Bi-Dioxolane | Two dioxolane moieties linked together | Functionalized this compound for coupling |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Phenyl-2-(o-tolyl)-1,3-dioxolane, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via acid-catalyzed ketal formation using ethylene glycol derivatives and aromatic aldehydes under reflux conditions. Lewis acids like BF₃-etherate or SbF₅ are effective catalysts for enhancing reaction efficiency . Yield optimization depends on stoichiometric ratios, solvent polarity (e.g., dichloromethane), and reaction temperature (typically 60–80°C). Side reactions, such as oligomerization, can be minimized by controlled addition of catalysts and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns on the dioxolane ring. For example, the deshielded protons adjacent to oxygen atoms resonate at δ 4.5–5.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between stereoisomers .

- IR Spectroscopy : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) provide functional group validation .

Q. How does the steric bulk of the o-tolyl group influence the compound’s stability in acidic or basic media?

- Methodological Answer : The ortho-methyl group increases steric hindrance, reducing susceptibility to ring-opening reactions under acidic conditions. Stability testing via pH-controlled degradation studies (e.g., HCl/NaOH titration with HPLC monitoring) shows slower hydrolysis rates compared to unsubstituted analogs. Computational modeling (DFT) can predict protonation sites and transition states .

Advanced Research Questions

Q. What methodologies resolve contradictions in reaction outcomes when using Grignard reagents with substituted 1,3-dioxolanes?

- Methodological Answer : Unexpected results, such as failed 1,2-addition (e.g., recovery of unreacted dioxolane with methylmagnesium bromide ), may arise from electronic or steric effects. Strategies include:

- Pre-activation : Using TMSOTf to generate more reactive intermediates.

- Solvent Optimization : Switching from THF to less coordinating solvents like toluene.

- Alternative Reagents : Employing organozinc or organocopper reagents for selective coupling .

Q. How does stereochemistry impact the reactivity of this compound in ring-opening polymerizations?

- Methodological Answer : Dirhodium(II)-catalyzed reactions produce diastereoisomeric mixtures, affecting polymer backbone regularity. Chiral HPLC or NMR (NOESY) can resolve stereoisomers. Cationic ring-opening polymerization (e.g., using HClO₄) shows faster kinetics for trans-isomers due to reduced steric clash during propagation .

Q. What environmental fate and mobility parameters are critical for assessing the ecological impact of this compound?

- Methodological Answer :

- Soil Mobility : Predicted using the organic carbon partition coefficient (Koc = 15), indicating very high mobility .

- Bioaccumulation : Low bioconcentration factor (BCF = 3) in fish models, suggesting minimal bioaccumulation risk .

- Degradation Studies : Aerobic/anaerobic biodegradation assays (OECD 301) quantify persistence under environmental conditions .

Data Contradiction Analysis

Q. How can conflicting reports on the catalytic efficiency of BF₃-etherate in dioxolane polymerization be reconciled?

- Methodological Answer : Discrepancies arise from impurities in BF₃-etherate (e.g., trace water) or monomer purity. Reproducibility protocols include:

- Purification : Distillation of BF₃-etherate over CaH₂.

- Kinetic Monitoring : Real-time FTIR to track monomer conversion and side reactions.

- Comparative Studies : Testing alternative catalysts (SbF₅, AsF₅) under identical conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.